molecular formula C19H29N3O3 B8602408 1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine

1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine

Cat. No.: B8602408
M. Wt: 347.5 g/mol
InChI Key: HHIPWCXHCHKFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 4-[2-(4-acetamidophenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-15(23)20-17-7-5-16(6-8-17)9-10-21-11-13-22(14-12-21)18(24)25-19(2,3)4/h5-8H,9-14H2,1-4H3,(H,20,23)

InChI Key

HHIPWCXHCHKFOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCN2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-[4-(Acetylamino)phenyl]ethyl bromide (2.6 g, 10.7 mmol) was added to a mixture of N-tert-butyloxycarbonyl piperazine (2.0 g, 10.7 mmol) and K2CO3 (3.0 g, 21.7 mmol), in IPA (100 ml), and heated at 100° C. for 16 h. The mixture was filtered and the filtrate evaporated under vacuum. The residue was taken up into ethyl acetate and washed with H2O . The aqueous phase was extracted with EtOAc and the combined extracts dried (Na2SO4 /MgSO4) and evaporated. The crude product was chromatographed on silica gel eluting with ethyl acetate to give 1-tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine (1.8 g, 49%) which was shown to be pure by 1H NMR. A solution of the preceding N-Boc piperazine (1.8 g, 5.19 mmol) in 99% formic acid (30 ml) was stirred at room temperature for 16 h. The solvent was removed under vacuum and the product chromatographed on silica gel eluting with CH2Cl2 / MeOH/NH3 (50:8:1) to give the title-piperazine (1.3 g, 100%) δ(250 MHz, D6 -DMSO) 2.01 (3H, s, Me), 2.26-2.72 (12H, m, 6 of CH2), 7.12 (2H, d, J=8.5 Hz, Ar-H), 7.46 (2H, d, J=8.5 Hz, Ar-H), 9.85 (1H, s, NH).
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